![molecular formula C23H33NO B4944486 2-{[benzyl(methyl)amino]methyl}-4,6-di-tert-butylphenol](/img/structure/B4944486.png)
2-{[benzyl(methyl)amino]methyl}-4,6-di-tert-butylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[benzyl(methyl)amino]methyl}-4,6-di-tert-butylphenol, commonly known as BHA, is a synthetic antioxidant that is widely used in various industries. It is a white crystalline powder that is soluble in organic solvents but insoluble in water. BHA is primarily used as a food preservative, but it also has applications in the cosmetic, pharmaceutical, and polymer industries. In
Applications De Recherche Scientifique
BHA has been extensively studied for its antioxidant properties and has been found to be effective in preventing lipid oxidation. It has been used as a food preservative for many years and has been approved for use by various regulatory bodies. BHA has also been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes. BHA has been shown to have anti-inflammatory and anti-cancer properties and has been found to inhibit the growth of cancer cells in vitro.
Mécanisme D'action
BHA acts as an antioxidant by donating a hydrogen atom to a free radical, thereby neutralizing it and preventing it from causing damage to cells. BHA also chelates metal ions, which can catalyze the production of free radicals. BHA has been shown to inhibit the activity of various enzymes involved in the production of free radicals, including lipoxygenase and cyclooxygenase.
Biochemical and Physiological Effects:
BHA has been shown to have a variety of biochemical and physiological effects. It has been found to reduce oxidative stress, inflammation, and DNA damage. BHA has also been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes. BHA has been found to have neuroprotective effects and has been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
BHA is a widely used antioxidant in lab experiments due to its effectiveness and low cost. However, BHA has some limitations, including its potential to interfere with some assays and its toxicity at high concentrations. BHA has been shown to interfere with some assays that rely on the production of free radicals, such as the DCFH-DA assay. BHA can also be toxic at high concentrations, and caution should be taken when using it in cell culture experiments.
Orientations Futures
There are many potential future directions for research on BHA. One area of interest is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of interest is the investigation of the potential therapeutic uses of BHA in the treatment of various diseases. BHA has been shown to have anti-inflammatory and anti-cancer properties, and further research is needed to determine its potential as a therapeutic agent. Additionally, the safety of BHA at high doses needs to be further investigated to determine its potential as a drug candidate.
Méthodes De Synthèse
BHA is synthesized by reacting p-tert-butylphenol with formaldehyde and benzylmethylamine in the presence of a catalyst. The reaction yields BHA as the main product along with some by-products. The purity of BHA can be increased by recrystallization or chromatography.
Propriétés
IUPAC Name |
2-[[benzyl(methyl)amino]methyl]-4,6-ditert-butylphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33NO/c1-22(2,3)19-13-18(21(25)20(14-19)23(4,5)6)16-24(7)15-17-11-9-8-10-12-17/h8-14,25H,15-16H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWDUMIBRDHSDRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)CN(C)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

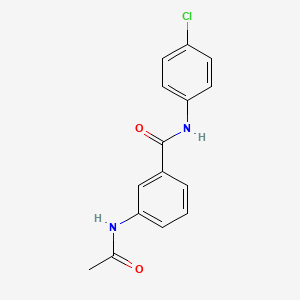
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-mesityl-N~2~-(3-methylphenyl)glycinamide](/img/structure/B4944419.png)
![N-[4-(benzoylamino)phenyl]-2,3,5-triiodobenzamide](/img/structure/B4944436.png)
![N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-2-(3-methyl-5-isoxazolyl)acetamide](/img/structure/B4944455.png)
![2-[4-(3,4,5-trimethoxybenzyl)-1-piperazinyl]pyrimidine](/img/structure/B4944463.png)
![1,3-dimethyl-5-(3,4,5-trimethoxyphenyl)-5,11-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B4944467.png)
![methyl 1-amino-5-(4-morpholinyl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxylate](/img/structure/B4944475.png)
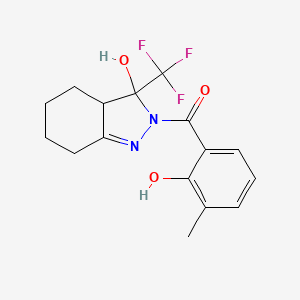
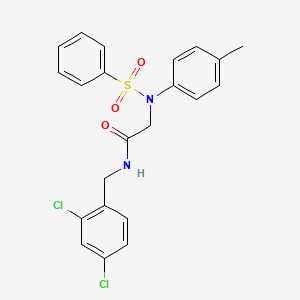
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-chloro-4-methylbenzamide](/img/structure/B4944503.png)
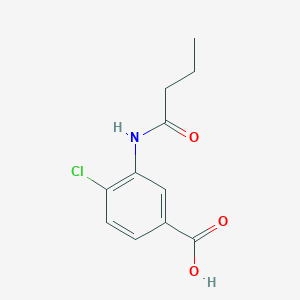
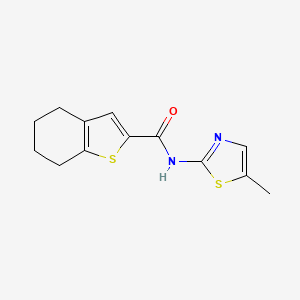
![1-[(6-chloroimidazo[1,2-a]pyridin-2-yl)carbonyl]-N-(3,4-dimethylphenyl)-3-piperidinamine](/img/structure/B4944513.png)
![5-chloro-2-[2-(2-methylphenoxy)ethoxy]benzaldehyde](/img/structure/B4944528.png)